N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride
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Overview
Description
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is a chemical compound known for its role as a calmodulin antagonist. This compound is of significant interest in biochemical and pharmacological research due to its ability to interact with calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride typically involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 1,5-diaminopentane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Condensation Reactions: The sulfonamide group can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Reagents like formaldehyde or acetone in the presence of an acid catalyst.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and imine or Schiff base derivatives.
Scientific Research Applications
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride has several scientific research applications:
Biochemistry: Used as a calmodulin antagonist to study calcium signaling pathways.
Pharmacology: Investigated for its potential therapeutic effects in conditions involving abnormal calcium signaling.
Cell Biology: Utilized in studies to understand the role of calmodulin in cell proliferation and differentiation.
Medical Research: Explored for its potential use in developing treatments for diseases related to calcium dysregulation, such as certain cancers and neurodegenerative disorders.
Mechanism of Action
The compound exerts its effects by binding to calmodulin, thereby inhibiting its interaction with calcium ions. This inhibition disrupts the calcium-calmodulin signaling pathway, which is essential for various cellular processes, including muscle contraction, cell division, and signal transduction. By blocking this pathway, the compound can modulate cellular activities and has potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another calmodulin antagonist with a similar structure but a longer alkyl chain.
N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide: Similar structure with a shorter alkyl chain.
Uniqueness
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is unique due to its specific alkyl chain length, which influences its binding affinity and specificity for calmodulin. This makes it a valuable tool in research for dissecting the nuances of calmodulin-mediated processes.
Properties
IUPAC Name |
N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S.ClH/c16-14-8-4-7-13-12(14)6-5-9-15(13)21(19,20)18-11-3-1-2-10-17;/h4-9,18H,1-3,10-11,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRROLPTDOPIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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